![molecular formula C7H13Cl2N3 B2802116 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride CAS No. 1971123-98-4](/img/structure/B2802116.png)
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride
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Overview
Description
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the CAS Number: 2230799-85-4 . It has a molecular weight of 210.11 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H . This indicates that the compound contains a cyclobutane ring with an imidazole group attached.Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 210.11 . The compound is stored at room temperature .Scientific Research Applications
- Imidazole cyclobutylamine dihydrochloride has shown promise as an antitubercular agent. Its chemical structure includes an imidazole ring, which contributes to its biological activity. Researchers have explored its potential as a novel drug to combat tuberculosis, a global health concern .
- Computational studies have revealed that derivatives of this compound exhibit robust inhibitory effects against the wild-type epidermal growth factor receptor (EGFR). These derivatives have demonstrated substantial anticancer efficacy, particularly against EGFR wild-type enzymes .
- Imidazole-containing compounds have been investigated as inhibitors of spleen tyrosine kinase (Syk), a key player in immune signaling pathways. Novel 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives, including imidazole cyclobutylamine dihydrochloride, have shown potent Syk inhibitory activity .
- Imidazoles are essential components of functional molecules used in various applications. Researchers have focused on regiocontrolled synthesis of substituted imidazoles, emphasizing the bonds formed during their construction. These compounds play crucial roles in drug development .
- Beyond specific applications, imidazole derivatives exhibit diverse biological activities. These include antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. The presence of the imidazole ring in commercially available drugs underscores its significance .
- Scientists have explored various synthetic routes to access imidazole-based compounds. Understanding these synthetic pathways aids in designing pharmacophores for drug discovery. Imidazole cyclobutylamine dihydrochloride contributes to this body of knowledge .
Antitubercular Activity
Anticancer Efficacy via EGFR Inhibition
Syk Inhibition for Immunomodulation
Functional Molecules and Drug Development
Biological Properties and Pharmacological Activities
Synthetic Routes and Pharmacophore Design
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been found to target the c522 residue of p97, a protein involved in various cellular processes .
Mode of Action
It is known that similar compounds interact covalently with their targets, leading to changes in protein function .
Biochemical Pathways
Given its potential interaction with p97, it may influence pathways related to protein degradation, cell cycle regulation, and dna repair .
Result of Action
Similar compounds have been found to inhibit the function of their target proteins, potentially leading to various cellular effects .
properties
IUPAC Name |
3-(1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNIGWFQZAIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NC=CN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride | |
CAS RN |
2230799-85-4 |
Source
|
Record name | 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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